molecular formula C18H12ClNO2 B12047150 2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid

2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid

Cat. No.: B12047150
M. Wt: 309.7 g/mol
InChI Key: HYVLYYLSBAMVGZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a pyridine ring, with a carboxylic acid functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-6-phenylpyridine-4-carboxylic acid
  • 2-(4-Methylphenyl)-6-phenylpyridine-4-carboxylic acid
  • 2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid

Uniqueness

2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C18H12ClNO2

Molecular Weight

309.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylic acid

InChI

InChI=1S/C18H12ClNO2/c19-15-8-6-13(7-9-15)17-11-14(18(21)22)10-16(20-17)12-4-2-1-3-5-12/h1-11H,(H,21,22)

InChI Key

HYVLYYLSBAMVGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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